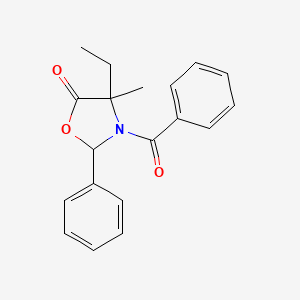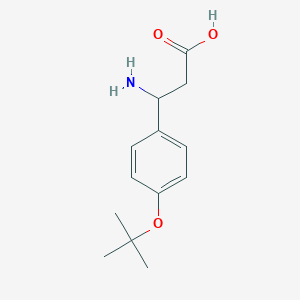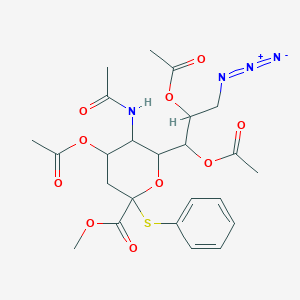
Boc-Lys-AMC acetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-AMC acetate salt typically involves the following steps:
Protection of Lysine: The ε-amino group of lysine is protected using a t-butoxycarbonyl (Boc) group.
Coupling with AMC: The protected lysine is then coupled with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Acetylation: The α-amino group of lysine is acetylated using acetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys-AMC acetate salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by HDAC enzymes, resulting in the removal of the acetyl group and the release of fluorescent AMC.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free lysine residue.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of HDAC enzymes under physiological conditions (pH 7.4, 37°C).
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin (AMC), which emits fluorescence.
Deprotection: The major product is free lysine with an exposed ε-amino group.
Aplicaciones Científicas De Investigación
Boc-Lys-AMC acetate salt has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in HDAC activity assays to study enzyme kinetics and inhibitor screening.
Cell Biology: Employed in cell-based assays to monitor HDAC activity in live cells.
Medicine: Utilized in drug discovery for the development of HDAC inhibitors, which have therapeutic potential in cancer and neurodegenerative diseases.
Industry: Applied in the production of diagnostic kits for enzyme activity measurement
Mecanismo De Acción
The mechanism of action of Boc-Lys-AMC acetate salt involves its enzymatic cleavage by HDACs. The HDAC enzymes remove the acetyl group from the lysine residue, resulting in the release of AMC. The released AMC emits fluorescence, which can be measured to quantify HDAC activity. This fluorescence-based detection allows for real-time monitoring of enzyme kinetics and inhibitor effects .
Comparación Con Compuestos Similares
Similar Compounds
Ac-Lys-AMC: Another fluorogenic substrate used for HDAC activity assays, but with an acetyl group instead of a Boc group.
Boc-Lys-AMC: Similar to Boc-Lys-AMC acetate salt but without the acetate component
Uniqueness
This compound is unique due to its dual protection of the lysine residue, which enhances its stability and specificity in enzymatic assays. The presence of both Boc and acetyl groups allows for selective deprotection and hydrolysis, making it a versatile tool in biochemical research .
Propiedades
IUPAC Name |
tert-butyl N-[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFURAJXIIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)







